molecular formula C12H21N3O B11737962 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine

Cat. No.: B11737962
M. Wt: 223.31 g/mol
InChI Key: GWMHIRBFTXOZII-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group and a methoxyethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the preparation of 1-cyclopentyl-1H-pyrazole. This can be achieved by cyclization of cyclopentanone with hydrazine hydrate under acidic conditions.

    Formation of the Pyrazole Ring: The cyclopentyl group is introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and aluminum chloride as a catalyst.

    Introduction of the Methoxyethylamine Side Chain: The final step involves the nucleophilic substitution of the pyrazole ring with 2-methoxyethylamine. This reaction typically requires a base such as sodium hydride to deprotonate the amine and facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine would likely involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-cyclopentyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.

Medicine

In medicinal chemistry, (1-cyclopentyl-1H-pyrazol-4-yl)methylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its synthesis and modification are of interest for the development of new materials and products.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-1H-pyrazole: Lacks the methoxyethylamine side chain, resulting in different chemical and biological properties.

    (1-cyclopentyl-1H-pyrazol-4-yl)methylamine:

    (1-cyclopentyl-1H-pyrazol-4-yl)methyl(2-hydroxyethyl)amine: The hydroxyl group introduces different chemical properties compared to the methoxy group.

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both the cyclopentyl group and the methoxyethylamine side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C12H21N3O/c1-16-7-6-13-8-11-9-14-15(10-11)12-4-2-3-5-12/h9-10,12-13H,2-8H2,1H3

InChI Key

GWMHIRBFTXOZII-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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